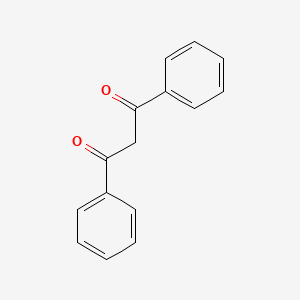
Dibenzoylmethane
Cat. No. B1670423
Key on ui cas rn:
120-46-7
M. Wt: 224.25 g/mol
InChI Key: NZZIMKJIVMHWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04482745
Procedure details


A mixture containing 6.0 g (0.05 mol) of acetophenone, 40.8 g (0.30 mol) of methyl benzoate, and 3.73 g (0.06 mol) of 90% CaO is heated with stirring at 195°-200° C. for three and one-half hours while under nitrogen. The methanol (3.6 mL) that is distilled during the reaction is collected in a Dean Stark collector. The mixture is cooled, and 100 mL of toluene is added. The resulting mixture is cooled in cold water and acidified with 6N HCl. Stirring is continued until all of the solid is dissolved (ca 30 minutes). The toluene layer is separated and washed with aqueous Na2CO3 and water. Evaporation of the toluene solution gave 10 g of 1,3-diphenyl-1,3-propanedione as an oil representing an 89% yield based on acetophenone.


[Compound]
Name
CaO
Quantity
3.73 g
Type
reactant
Reaction Step One

Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10](OC)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:10](=[O:17])[CH2:2][C:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
40.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
[Compound]
|
Name
|
CaO
|
|
Quantity
|
3.73 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 195°-200° C. for three and one-half hours while under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The methanol (3.6 mL) that is distilled during the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected in a Dean Stark collector
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 mL of toluene is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is cooled in cold water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved (ca 30 minutes)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous Na2CO3 and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the toluene solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
